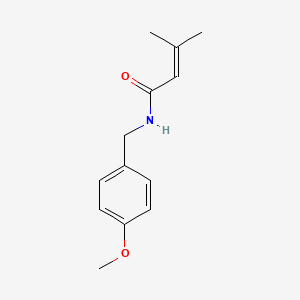

n-(4-Methoxybenzyl)-3-methylbut-2-enamide

Description

N-(4-Methoxybenzyl)-3-methylbut-2-enamide is an α,β-unsaturated amide characterized by a 4-methoxybenzyl group attached to a 3-methylbut-2-enamide backbone.

Key structural features:

- 4-Methoxybenzyl group: Enhances lipophilicity and influences electronic properties via the methoxy substituent.

- α,β-Unsaturated amide: The conjugated enamide system may confer reactivity toward nucleophiles or participation in Michael addition reactions.

Properties

Molecular Formula |

C13H17NO2 |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-3-methylbut-2-enamide |

InChI |

InChI=1S/C13H17NO2/c1-10(2)8-13(15)14-9-11-4-6-12(16-3)7-5-11/h4-8H,9H2,1-3H3,(H,14,15) |

InChI Key |

YMCMRLSKEUWNOU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC(=O)NCC1=CC=C(C=C1)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxybenzyl)-3-methylbut-2-enamide typically involves the condensation of 4-methoxybenzylamine with 3-methylbut-2-enoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions generally include:

Solvent: Dichloromethane or tetrahydrofuran

Temperature: Room temperature to 0°C

Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxybenzyl)-3-methylbut-2-enamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.

Reduction: The double bond in the but-2-enamide moiety can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium

Reduction: Hydrogen gas with palladium on carbon catalyst

Substitution: Sodium hydride in dimethylformamide

Major Products

Oxidation: 4-Hydroxybenzyl derivative

Reduction: Saturated amide derivative

Substitution: Various substituted benzyl derivatives

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-Methoxybenzyl)-3-methylbut-2-enamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substituents

(a) N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbut-2-enamide (Compound 4)

- Structure : Replaces the 4-methoxybenzyl group with a 4-hydroxyphenethyl chain.

- Key Differences: The phenolic -OH group increases hydrophilicity compared to the methoxy group. Exhibits distinct NMR spectral data, particularly in aromatic proton shifts (δ 6.7–7.2 ppm for hydroxy vs. δ 3.7 ppm for methoxy) .

- Biological Implications : Hydroxy groups often enhance antioxidant activity but may reduce metabolic stability due to susceptibility to glucuronidation.

(b) (2Z)-N-(4-Aminobutyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide (FDB011505)

- Structure: Features a 4-hydroxy-3-methoxyphenyl group and a 4-aminobutyl chain.

- Key Differences: Additional methoxy and hydroxy substituents on the aromatic ring increase hydrogen-bonding capacity.

- Applications: Similar compounds are investigated for neuroprotective or antimicrobial roles due to combined phenolic and amine functionalities.

Analogues with Varied Backbone or Functional Groups

(a) N-(4-Methoxybenzyl)-4-nitrobenzamide (H58315)

- Structure : Replaces the enamide with a nitro-substituted benzamide.

- Key Differences: The nitro group (-NO₂) increases electron-withdrawing effects, altering reactivity (e.g., favoring electrophilic substitution). Higher molecular weight (291.3 g/mol vs. 245.3 g/mol for the target compound) may affect solubility .

(b) (Z)-3-(2,4-Dichloro-3-Methoxy-5-((Z)-4-((4-Methoxybenzyl)Amino)-4-Oxobut-2-En-2-Yl)Phenyl)-N-Ethylbut-2-Enamide (WXC02279)

- Structure: Incorporates dichloro and ethyl groups alongside the 4-methoxybenzylamino motif.

- The ethyl group on the amide nitrogen may reduce rotational freedom, impacting conformational stability .

Biological Activity

N-(4-Methoxybenzyl)-3-methylbut-2-enamide is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

This compound features a methoxybenzyl group attached to a but-2-enamide moiety. Its molecular structure includes:

- Amide functional group : Contributes to its reactivity and biological interactions.

- Double bond : Located between the second and third carbon atoms, influencing its chemical behavior.

The compound can be synthesized through various methods, including batch processing and continuous flow synthesis, optimizing yield and purity in industrial applications .

Antimicrobial Properties

Recent studies have indicated that compounds structurally related to this compound exhibit significant antimicrobial activity. For instance, derivatives with similar structural motifs have shown effectiveness against both Gram-positive and Gram-negative bacteria. A comparative analysis of antimicrobial activities among various compounds revealed that certain derivatives exhibited Minimum Inhibitory Concentration (MIC) values significantly lower than standard antibiotics like ampicillin .

| Compound Name | MIC (mg/mL) | Activity Level |

|---|---|---|

| Compound 8 | 0.004 - 0.03 | Excellent |

| Compound 11 | 0.015 | Good |

| Compound 10 | >0.1 | Poor |

This table highlights the superior activity of specific derivatives, suggesting that modifications to the methoxy group can enhance biological efficacy.

The mechanism by which this compound exerts its biological effects is still under investigation. However, related studies have indicated that compounds with similar structures may act as mTOR inhibitors, promoting autophagic cell death in cancer cells . This suggests a potential application in oncology, particularly for aggressive forms such as triple-negative breast cancer (TNBC).

Case Studies

-

Triple-Negative Breast Cancer (TNBC) :

A study investigated the effects of structurally simplified derivatives of benzylidene hydrazides on TNBC cell lines. The lead compound demonstrated significant inhibitory activity against mTOR, leading to reduced cell proliferation and induction of apoptosis in MDA-MB-231 cells . This finding underscores the potential of this compound analogs in cancer therapy. -

Antibacterial Activity :

Another study evaluated the antibacterial effects of various compounds against a panel of bacteria, including E. coli and S. aureus. The results showed that certain derivatives outperformed traditional antibiotics, indicating a promising avenue for developing new antibacterial agents based on the core structure of this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.